スギオール

概要

説明

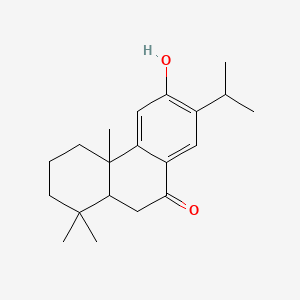

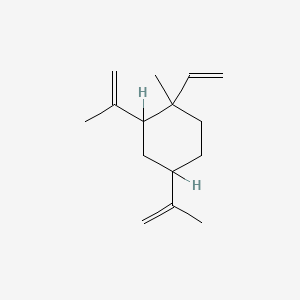

Sugiol is a naturally occurring phenolic diterpenoid, specifically classified as an abietane derivative of ferruginol. It is commonly found in the resin of conifers and has been used as a biomarker for specific families of conifers such as Cupressaceae, Podocarpaceae, and Araucariaceae . Sugiol has garnered significant interest due to its diverse biological activities, including anti-tumor, anti-microbial, antioxidant, and anti-viral properties .

科学的研究の応用

Sugiol has a wide range of scientific research applications:

Chemistry: Sugiol is used as a biomarker for identifying specific families of conifers.

Medicine: Sugiol has shown promise in cancer treatment, particularly in inhibiting the proliferation of gastric and endometrial cancer cells It also exhibits anti-microbial and anti-viral activities.

作用機序

Target of Action

Sugiol, a natural compound with anticancer properties, has shown promise in various cancer types . The primary targets of Sugiol are enzymes and nuclear receptors . One of the key targets is the oncogenic protein STAT3, which is constitutively active in malignant tumors .

Mode of Action

Sugiol interacts with its targets, leading to various changes in cellular processes. It directly inhibits the enzyme transketolase, leading to a build-up of reactive oxygen species (ROS) and stress-induced cell death . Sugiol’s -OH group, carbonyl group, and phenyl ring demonstrate hydrogen-bonding interactions with specific residues of the target protein, along with Vander Waals and hydrophobic interactions .

Biochemical Pathways

Sugiol affects several biochemical pathways. It induces oxidative stress, leading to an increase in intracellular levels of ROS . This elevation of ROS levels inhibits cell-cycle progression and induces cell-cycle arrest at the G1 phase . Sugiol also downregulates inflammatory genes such as NF-κB, COX-2, TNF-alpha, IL-1beta, and IL-6 .

Pharmacokinetics

Sugiol has high gastrointestinal (GI) absorption levels with good Blood–Brain Barrier (BBB) penetration levels .

Result of Action

Sugiol effectively suppresses the proliferation of human gastric cancer cells, leading to apoptotic cell death . It reduces the viability and proliferation of cells in a dose-dependent manner . Sugiol treatment significantly suppresses the growth and proliferation of both cell lines in a dose-dependent manner .

Action Environment

The action of Sugiol can be influenced by environmental factors. For instance, the rapid mineralization processes required to preserve biomolecules can degrade the organic matter, but either extract or trap chemical biomarkers in the clay mineral matrix during the early stages of mineralization, protecting those molecules from breakdown .

準備方法

Synthetic Routes and Reaction Conditions

Sugiol can be synthesized through various chemical routes. One common method involves the oxidation of ferruginol, which is another phenolic diterpenoid. The reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield sugiol .

Industrial Production Methods

Industrial production of sugiol often involves extraction from natural sources, particularly conifer resins. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate sugiol in its pure form .

化学反応の分析

Types of Reactions

Sugiol undergoes several types of chemical reactions, including:

Oxidation: Sugiol can be further oxidized to produce various oxidized derivatives.

Reduction: Reduction reactions can convert sugiol into less oxidized forms.

Substitution: Sugiol can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of sugiol, and substituted sugiol compounds .

類似化合物との比較

Sugiol is often compared with other phenolic diterpenoids, particularly ferruginol, from which it is derived. Similar compounds include:

Ferruginol: Differs from sugiol by the absence of an oxo group bound to ring B.

Phytol: An acyclic diterpene, unlike the tricyclic structure of sugiol.

Uniqueness

Sugiol’s unique combination of biological activities, including its potent anti-tumor and anti-microbial properties, sets it apart from other similar compounds. Its ability to inhibit STAT3 and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

特性

IUPAC Name |

6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-12(2)13-9-14-15(10-16(13)21)20(5)8-6-7-19(3,4)18(20)11-17(14)22/h9-10,12,18,21H,6-8,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHJNRNYPOFII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sugiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

511-05-7 | |

| Record name | SUGIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sugiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

295 - 297 °C | |

| Record name | Sugiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

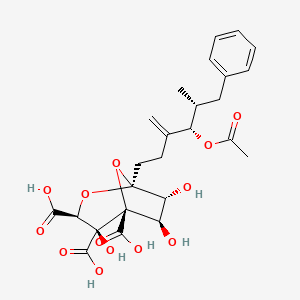

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-cyclohexyl-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-N-(1,3-dihydroxy-2-methylpropan-2-yl)-3-methylpentanamide](/img/structure/B1681100.png)

![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)

![5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-](/img/structure/B1681106.png)

![(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B1681107.png)

![9H-Pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B1681109.png)

![2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B1681116.png)

![5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one](/img/structure/B1681117.png)